![molecular formula C8H14O2 B2649732 (4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol CAS No. 2241138-95-2](/img/structure/B2649732.png)
(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol” is a chemical compound with the CAS Number: 2241138-95-2 . It has a molecular weight of 142.2 and its IUPAC name is this compound . The compound is in liquid form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there is a general approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules . This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14O2/c1-2-7-3-8(4-7,5-9)10-6-7/h9H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a liquid . and is stored at a temperature of 4 . The country of origin is UA .Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
The versatility of (4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol in chemical synthesis is showcased through its involvement in the synthesis of complex bicyclic structures. For instance, it participates in reactions leading to the formation of bicyclic lactams and heterocycles, which are valuable for their potential applications in pharmaceuticals and materials science. Ethyl 4-oxoalkanoates react with 3-aminopropanol and 2-aminoethanol in the presence of molecular sieve to form bicyclic lactams in almost quantitative yield, highlighting the compound's role in facilitating efficient chemical transformations (Wedler et al., 1992).
Organic Chemistry and Synthesis
In organic chemistry, the compound serves as a precursor in various synthetic pathways, including the formation of 2-oxabicyclo[2.1.1]hexane derivatives. These derivatives are synthesized through cyclization and photocycloaddition reactions, demonstrating the compound's utility in constructing complex organic molecules with specific configurations and functional groups. Such reactions are fundamental in the development of new materials and drugs, showcasing the broad applicability of this compound in organic synthesis (Kirmse & Mrotzeck, 1988).
Methanolysis and Ring Opening Reactions
The compound also plays a crucial role in methanolysis and ring-opening reactions of bicyclic structures. Studies on bicyclo[3.1.0]hexane methanolysis reveal that under specific conditions, the compound undergoes methanolysis with cleavage of activated cyclopropane bonds, leading to the formation of methoxycyclohexane or methoxymethylcyclopentanone. These findings contribute to a deeper understanding of the reactivity of cyclopropane-containing compounds and their potential applications in the synthesis of new chemical entities (Lim, McGee, & Sieburth, 2002).
Safety and Hazards
The safety information for “(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the pictograms include GHS07 .
Orientations Futures
While specific future directions for “(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol” were not found, there is a general trend in the development of catalytic nucleophilic substitution reactions . These reactions are fundamentally important transformations in organic chemistry and are emerging areas of research .
Propriétés
IUPAC Name |
(4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-7-3-8(4-7,5-9)10-6-7/h9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBGNVHJCXQJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(C1)(OC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
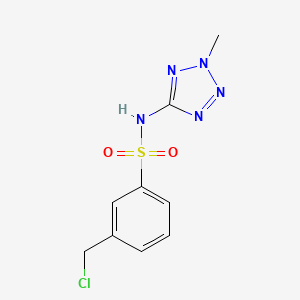
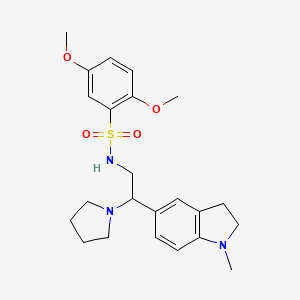
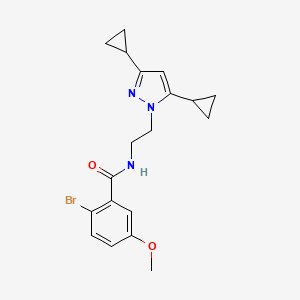

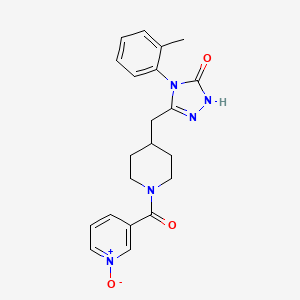
![3-(2,6-dichlorophenyl)-5-methyl-N-[[[2-(4-methylphenyl)sulfonylacetyl]amino]carbamothioyl]-1,2-oxazole-4-carboxamide](/img/structure/B2649657.png)
![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2649658.png)
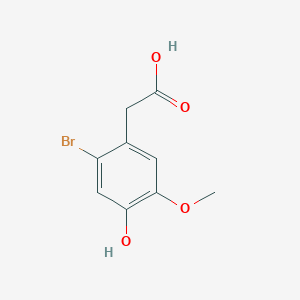
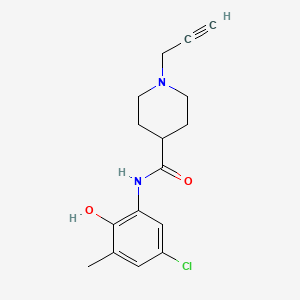

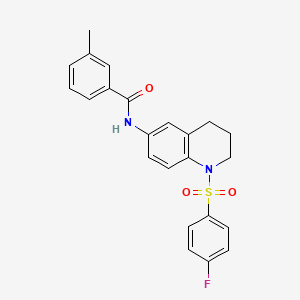
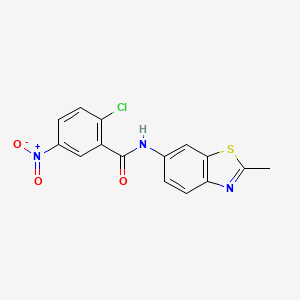
![N-allyl-N'-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}thiourea](/img/structure/B2649669.png)

